5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine
Description
Properties
Molecular Formula |
C9H9BrClN3 |
|---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
5-bromo-4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H9BrClN3/c1-4-7(10)6-8(11)12-5(2)13-9(6)14(4)3/h1-3H3 |
InChI Key |
FHTAQAJELFCHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)N=C(N=C2Cl)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the following steps :
Starting Material: 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Bromination: The starting material is dissolved in a suitable solvent such as chloroform, and N-bromosuccinimide is added. The mixture is refluxed for a specific period to achieve bromination.
Methylation: The brominated product is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution with an amine can yield an aminopyrrolopyrimidine derivative .
Scientific Research Applications
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the structure-activity relationships of pyrrolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative and its intended use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₀BrClN₃
- Molecular Weight : 284.56 g/mol
- Synthetic Route : Derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via sequential methylation (CH₃I/Cs₂CO₃), bromination (NBS), and amination (NH₃aq) .
Comparison with Similar Pyrrolo[2,3-d]Pyrimidine Derivatives
Table 1: Structural and Functional Comparison
Biological Activity
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationship (SAR) studies.
- IUPAC Name : 5-bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine
- Molecular Formula : C9H9BrClN3
- Molecular Weight : 274.54 g/mol
- CAS Number : 2091453-66-4
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine have shown promising results in inhibiting cell proliferation.
- Cytotoxicity Studies :
- A study reported IC50 values ranging from 29 to 59 µM against four cancer cell lines. Notably, a derivative exhibited IC50 values comparable to established tyrosine kinase inhibitors (TKIs) such as sunitinib (IC50 = 261 nM) .
- The compound's ability to induce apoptosis was confirmed through increased levels of pro-apoptotic proteins such as caspase-3 and Bax , alongside a decrease in the anti-apoptotic protein Bcl-2 .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities:
-
Target Enzymes :
- It has been shown to inhibit several key enzymes involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR)
- Her2
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Cyclin-dependent Kinase 2 (CDK2)
- It has been shown to inhibit several key enzymes involved in cancer progression:
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly influenced by their chemical structure. The presence of halogen substituents and methyl groups appears to enhance cytotoxicity:
| Compound | Substituents | IC50 (µM) | Target Enzymes |
|---|---|---|---|
| 5k | 3,4-di-Cl | 40 - 204 | EGFR, Her2, VEGFR2, CDK2 |
| 5e | 2-Cl | 43.15 - 68.17 | Varies by cell line |
| 5h | 2-F | Higher potency in HeLa cells | Varies by cell line |
| 5l | 2-OH, 5-Br | Highest in HepG2 cells | Varies by cell line |
This table summarizes the findings from various studies indicating how different substituents affect the compound's biological activity.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
